5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde
Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde is a chemical compound that features a thiophene ring substituted with a dioxaborolane group and an aldehyde group
Mechanism of Action
Target of Action
The primary target of 5-Formyl-2-Thiopheneboronic Acid Pinacol Ester is the benzylic C-H bond of alkylbenzenes . The compound interacts with these bonds in the presence of a palladium catalyst, leading to the formation of pinacol benzyl boronate .
Mode of Action
The compound operates through a process known as borylation . In this process, the compound, in the presence of a palladium catalyst, interacts with the benzylic C-H bond of alkylbenzenes . This interaction results in the formation of pinacol benzyl boronate . Additionally, the compound can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
The compound affects the biochemical pathway involving the borylation of alkylbenzenes . This process leads to the formation of pinacol benzyl boronate . The compound can also affect the pathway involving the hydroboration of alkyl or aryl alkynes and alkenes .
Result of Action
The result of the compound’s action is the formation of pinacol benzyl boronate . This compound is useful in various chemical reactions, including coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates . It can also lead to the formation of chiral allenyl boronates through asymmetric hydroboration of 1,3-enynes .
Action Environment
The action of 5-Formyl-2-Thiopheneboronic Acid Pinacol Ester is influenced by several environmental factors. The presence of a palladium catalyst is crucial for its interaction with the benzylic C-H bond of alkylbenzenes . Additionally, the presence of transition metal catalysts is necessary for the hydroboration of alkyl or aryl alkynes and alkenes . The stability, efficacy, and action of the compound can be affected by these and potentially other environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde typically involves the borylation of thiophene derivatives. One common method is the palladium-catalyzed borylation of thiophene using bis(pinacolato)diboron under mild conditions. The reaction proceeds efficiently in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2. The resulting borylated thiophene is then subjected to formylation to introduce the aldehyde group, often using Vilsmeier-Haack reaction conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring the availability of high-quality starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The boryl group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, aryl or vinyl halides, bases like potassium carbonate.
Major Products
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted thiophene derivatives depending on the coupling partner used.
Scientific Research Applications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Biology: Used in the study of biological pathways and mechanisms due to its ability to form conjugates with biomolecules.
Comparison with Similar Compounds
Similar Compounds
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde: Similar structure but with an isophthalaldehyde core.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Lacks the aldehyde group, making it less reactive in certain types of reactions.
1-Methylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring instead of a thiophene ring, leading to different reactivity and applications.
Uniqueness
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde is unique due to the presence of both a boryl group and an aldehyde group on the thiophene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis and materials science.
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO3S/c1-10(2)11(3,4)15-12(14-10)9-6-5-8(7-13)16-9/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGYVJMTHQRCDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725449 | |
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1040281-83-1 | |
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Formyl-2-thiopheneboronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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